molecular formula C19H18N6O4 B2412214 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034342-36-2

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2412214
CAS No.: 2034342-36-2
M. Wt: 394.391
InChI Key: XCLRIOHBHGIJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H18N6O4 and its molecular weight is 394.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound's synthesis and structural elucidation are foundational in understanding its applications. For instance, studies on similar compounds have revealed methods for creating fluorescent N-/purin-6-yl/pyridinium salts, which are crucial in oligonucleotide synthesis. These salts have shown high reactivity towards reagents used in oligonucleotide chemistry, potentially leading to point mutations in synthesized oligomers (Adamiak, Biała, & Skalski, 1985). Furthermore, the crystal structure and biological activity of related compounds have been characterized, providing insights into their interactions at the molecular level (霍静倩 et al., 2016).

Optical Properties and Conformational Studies

Conformational analysis and optical properties of related molecules, such as isopropylideneadenosines, have been extensively studied. These investigations include the determination of absolute configurations and elucidation of electronic absorption and CD spectra. Such studies are crucial for understanding the stereochemical properties and potential applications of these compounds in drug discovery and functionalized nucleoside design (Ivanova & Spiteller, 2011).

Cytotoxic Evaluation

The cytotoxic activities of similar β-aryl-α-dimethoxyphosphoryl-γ-lactams have been evaluated against various cancer cell lines, revealing potential therapeutic applications. For example, certain compounds have shown cytotoxic activity towards breast and prostate cancer cell lines, indicating their potential use in cancer treatment (Cinar, Unaleroglu, Ak, & Garipcan, 2017).

Reaction Mechanisms and Novel Pathways

Understanding the reaction mechanisms and novel pathways of related compounds enhances the knowledge of their chemical behavior and potential applications. Studies have detailed the reaction mechanisms of compounds like 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine, providing insights into the synthesis and transformations of these molecules (Nishino, Kiyokawa, Miichi, & Tokuyama, 1972).

Intramolecular Interactions and Antagonistic Activities

Investigations into the intramolecular interactions and structure-activity relationships of compounds with a similar furan ring structure have been conducted. These studies shed light on their potential as histamine H2 receptor antagonists and the relevance of their solid-state geometry to their biological activities (Lumma et al., 1984).

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4/c1-23-17-16(18(27)24(2)19(23)28)25(11-22-17)10-15(26)21-9-12-5-6-20-13(8-12)14-4-3-7-29-14/h3-8,11H,9-10H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLRIOHBHGIJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.